molecular formula C16H18N6O B12478176 N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

Cat. No.: B12478176
M. Wt: 310.35 g/mol
InChI Key: WGCKGKQEMMPPFQ-UHFFFAOYSA-N
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Description

N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 3-methylbenzyl alcohol with 4-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.

    Tetrazole Formation: The benzyl ether is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

1-N-[[4-[(3-methylphenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C16H18N6O/c1-12-3-2-4-14(9-12)11-23-15-7-5-13(6-8-15)10-18-22-16(17)19-20-21-22/h2-9,18H,10-11H2,1H3,(H2,17,19,21)

InChI Key

WGCKGKQEMMPPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)CNN3C(=NN=N3)N

Origin of Product

United States

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